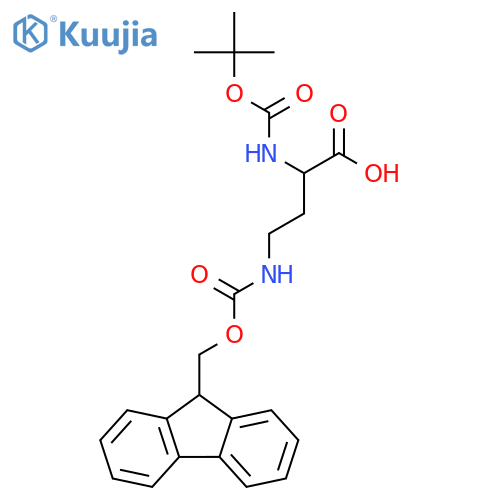Cas no 131570-57-5 (Boc-D-Dab(Fmoc)-OH)

Boc-D-Dab(Fmoc)-OH 化学的及び物理的性質
名前と識別子
-
- (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Boc-D-Dab(Fmoc)-OH
- Butanoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]ami...
- Butanoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(2R)-
- RARECHEM BK PT 0247
- (Tert-Butoxy)Carbonyl D-Dab(Fmoc)-OH
- Boc-Nγ-FMoc-D-2,4-diaMinobutyric acid
- N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyricacid
- BOC-N-GAMMA-FMOC-D-2,4-DIAMINOBUTYRIC ACID
- BOC-D-ALPHA,GAMMA-DIAMINOBUTYRIC ACID(FMOC)-OH
- N-ALPHA-BOC-N-GAMMA-FMOC-D-DIAMINOBUTYRIC ACID
- N-.ALPHA.-BOC-N-.GAMMA.-FMOC-D-2,4-DIAMINOBUTYRICACID
- Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid99%
- n-alpha-t-butyloxycarbonyl-n-beta-9-fluorenylmethyloxycarbonyl-d-2,4-diaminobutyric acid
- boc-D-dab(fmoc)-oh, AldrichCPR
- MJZDTTZGQUEOBL-HXUWFJFHSA-N
- (2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- FCH4042812
- VA50092
-
- MDL: MFCD00798625
- インチ: 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
- InChIKey: MJZDTTZGQUEOBL-HXUWFJFHSA-N
- SMILES: O(C(N([H])C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- 精确分子量: 440.19500
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 10
- 複雑さ: 654
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 114
- XLogP3: 3.7
- 互变异构体数量: 4
じっけんとくせい
- Color/Form: 未確定
- PSA: 113.96000
- LogP: 4.67490
- Solubility: 未確定
Boc-D-Dab(Fmoc)-OH Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB155361-25 g |
N-alpha-Boc-N-gamma-Fmoc-D-2,4-diaminobutyric acid, 99% (Boc-D-Dab(Fmoc)-OH); . |
131570-57-5 | 99% | 25g |
€1070.00 | 2023-06-23 | |
| Chemenu | CM373954-1g |
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid |
131570-57-5 | 95%+ | 1g |
$53 | 2022-06-13 | |
| eNovation Chemicals LLC | D508052-1g |
(R)-4-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)-2-((tert-butoxycarbonyl)aMino)butanoic acid |
131570-57-5 | 97% | 1g |
$160 | 2024-05-24 | |
| TRC | B201590-1g |
Boc-d-dab(fmoc)-oh |
131570-57-5 | 1g |
$ 320.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D655718-25g |
BOC-D-DAB(FMOC)-OH |
131570-57-5 | 97% | 25g |
$1200 | 2024-06-05 | |
| Oakwood | 019575-1g |
Boc-D-Dab(Fmoc)-OH |
131570-57-5 | 97% | 1g |
$93.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D508052-10g |
(R)-4-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)-2-((tert-butoxycarbonyl)aMino)butanoic acid |
131570-57-5 | 97% | 10g |
$780 | 2023-09-02 | |
| Enamine | EN300-7374600-10.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
131570-57-5 | 10g |
$547.0 | 2023-05-25 | ||
| Enamine | EN300-7374600-5.0g |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
131570-57-5 | 5g |
$329.0 | 2023-05-25 | ||
| eNovation Chemicals LLC | D655718-5g |
BOC-D-DAB(FMOC)-OH |
131570-57-5 | 97% | 5g |
$400 | 2024-06-05 |
Boc-D-Dab(Fmoc)-OH 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Boc-D-Dab(Fmoc)-OHに関する追加情報
Boc-D-Dab(Fmoc)-OH: A Comprehensive Overview
The compound with CAS No. 131570-57-5, commonly referred to as Boc-D-Dab(Fmoc)-OH, is a highly specialized amino acid derivative that has garnered significant attention in the fields of peptide synthesis and drug discovery. This compound is a protected form of D-dabigatran, a key component in anticoagulant therapies. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are strategically employed to enhance the stability and functionality of the molecule during synthesis.
Boc-D-Dab(Fmoc)-OH is widely utilized in solid-phase peptide synthesis (SPPS), where its dual protection mechanism ensures precise control over the reaction sequence. The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved under basic conditions. This dual-protection strategy minimizes side reactions and maximizes yield, making it a cornerstone in modern peptide chemistry.
Recent advancements in the synthesis and application of Boc-D-Dab(Fmoc)-OH have been documented in numerous scientific journals. For instance, researchers have explored its role in the development of novel anticoagulants, leveraging its structural similarity to dabigatran etexilate, a widely prescribed medication for preventing blood clots. Studies have demonstrated that the stereochemistry of D-dabigatran plays a critical role in its pharmacokinetic properties, underscoring the importance of chirality in drug design.
In addition to its therapeutic applications, Boc-D-Dab(Fmoc)-OH has found utility in the study of enzyme inhibition and protein interactions. Its unique structure allows for the creation of bioactive peptides that can modulate enzyme activity with high precision. This has led to breakthroughs in understanding complex biological systems and developing targeted therapies for conditions such as thrombosis and cardiovascular diseases.
The synthesis of Boc-D-Dab(Fmoc)-OH involves a multi-step process that begins with the isolation of d-dabigatran from natural sources or through total synthesis. The subsequent installation of the Boc and Fmoc groups requires meticulous control over reaction conditions to ensure optimal yields and purity. Innovations in catalytic methods and purification techniques have significantly improved the scalability of this process, making it more accessible for large-scale production.
From an environmental standpoint, researchers have also investigated the biodegradability and ecological impact of Boc-D-Dab(Fmoc)-OH. Studies indicate that its degradation pathways are efficient under aerobic conditions, reducing concerns about long-term environmental persistence. This aligns with growing industry trends toward sustainable chemical practices and green chemistry principles.
Looking ahead, the potential applications of Boc-D-Dab(Fmoc)-OH are vast and continually expanding. Its role in personalized medicine, where therapeutic agents are tailored to individual genetic profiles, is particularly promising. By integrating advanced computational modeling with experimental validation, scientists can further optimize its properties for enhanced efficacy and reduced side effects.
In conclusion, Boc-D-Dab(Fmoc)-OH stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on biomedical research. Its versatility across multiple applications positions it as a critical tool in advancing our understanding of complex biological processes and developing innovative therapeutic solutions.
